amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
N-(2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 52, identified by the PubMed ID 36749735, is a synthetic organic compound known for its inhibitory effects on the epidermal growth factor receptor with double mutations at L858R and T790M . This compound was designed to combat advanced tumors driven by these mutated kinases while sparing the function of the wild-type epidermal growth factor receptor .
Vorbereitungsmethoden
The synthesis of compound 52 involves several steps, including the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . The reaction conditions typically involve the use of appropriate solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Compound 52 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Compound 52 has several scientific research applications, including:
Wirkmechanismus
Compound 52 exerts its effects by inhibiting the activity of the epidermal growth factor receptor with double mutations at L858R and T790M . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival, thereby reducing tumor growth . The molecular targets involved include the mutated forms of the epidermal growth factor receptor, and the pathways affected include the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways .
Vergleich Mit ähnlichen Verbindungen
Compound 52 is unique in its ability to selectively inhibit the epidermal growth factor receptor with double mutations at L858R and T790M while sparing the wild-type receptor . Similar compounds include:
Compound 60: A broader inhibitor that targets multiple kinases, including the epidermal growth factor receptor.
These comparisons highlight the specificity and potential therapeutic advantages of compound 52 in targeting specific cancer mutations .
Eigenschaften
Molekularformel |
C29H34N6O2 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H34N6O2/c1-7-24(36)33-22-17-21(13-14-23(22)35(6)16-15-34(4)5)25-26-28(32-19(2)3)30-18-31-29(26)37-27(25)20-11-9-8-10-12-20/h7-14,17-19H,1,15-16H2,2-6H3,(H,33,36)(H,30,31,32) |
InChI-Schlüssel |
YGHKTUWZPBGQHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC(=C(C=C4)N(C)CCN(C)C)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


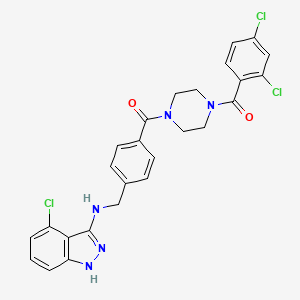
![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)
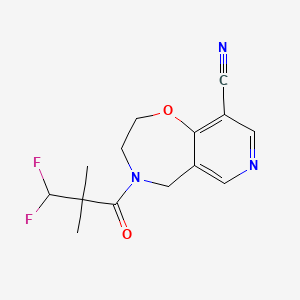
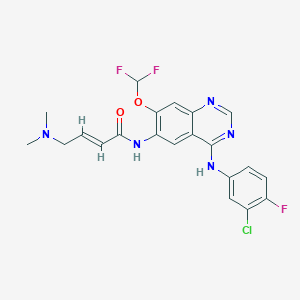
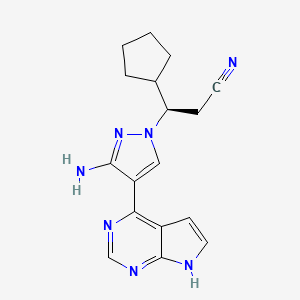

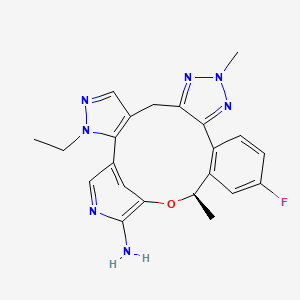

![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)
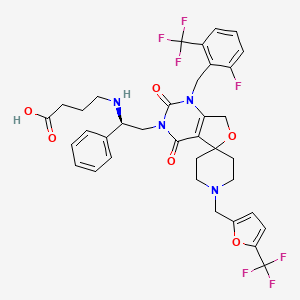
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)
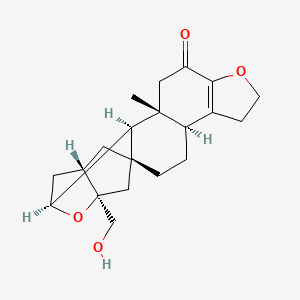
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)

